L-Methionine [S]-Sulfoximine
Overview
Description
It is an irreversible inhibitor of glutamine synthetase, an enzyme crucial for the synthesis of glutamine from glutamate and ammonia . This compound has been studied extensively for its convulsant effects and its role in inhibiting glutamate production, which can prevent excitotoxicity in the brain .
Preparation Methods
Methionine sulfoximine can be synthesized through various methods. One common synthetic route involves the oxidation of methionine using hydrogen peroxide in the presence of acetic acid or water . The resulting methionine sulfoxide is then dissolved in a concentrated sulfuric acid-oleum mixture to yield methionine sulfoximine . Another method involves the selective oxidation of methionine residues within polypeptides to afford NH-sulfoximines, followed by chemoselective elaboration using copper(II)-mediated N–H cross-coupling with arylboronic acid reagents .
Chemical Reactions Analysis
Methionine sulfoximine undergoes several types of chemical reactions:
Oxidation: Methionine sulfoximine can be oxidized to form methionine sulfone.
Reduction: It can be reduced back to methionine under specific conditions.
Substitution: The sulfoximine group can be modified through substitution reactions, such as N–H cross-coupling with arylboronic acids.
Common reagents used in these reactions include hydrogen peroxide for oxidation and copper(II) catalysts for cross-coupling reactions . Major products formed from these reactions include methionine sulfone and various substituted sulfoximines .
Scientific Research Applications
Methionine sulfoximine has a wide range of scientific research applications:
Mechanism of Action
Methionine sulfoximine exerts its effects by being phosphorylated by glutamine synthetase. The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . This inhibition prevents the synthesis of glutamine from glutamate and ammonia, leading to reduced glutamate levels and prevention of excitotoxicity .
Comparison with Similar Compounds
Methionine sulfoximine is unique among sulfoximines due to its specific inhibition of glutamine synthetase. Similar compounds include:
Buthionine sulfoximine: Another sulfoximine derivative that inhibits γ-glutamylcysteine synthetase.
Glufosinate: A herbicide that also inhibits glutamine synthetase but has different chemical properties and applications.
Methionine sulfoximine stands out due to its irreversible inhibition mechanism and its specific effects on glutamine synthetase .
Properties
IUPAC Name |
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAYKAGBXMACB-DPVSGNNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=N)(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936181 | |
Record name | L-Methionine sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15985-39-4, 21752-32-9, 21752-31-8 | |
Record name | L-Methionine-DL-sulfoximine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Methionine-S,R-sulfoximine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methionine sulfoximine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methionine sulfoximine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14103 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Methionine sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Methionine sulfoximine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINE SULFOXIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHIONINE SULFOXIMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHIONINE SULFOXIMINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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